molecular formula C16H17N5O B5750064 1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea

1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea

Cat. No.: B5750064
M. Wt: 295.34 g/mol
InChI Key: WGKUNKPKNGMEEF-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes both a benzotriazole and a dimethylphenyl group, suggests potential utility in specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea typically involves the reaction of 3,4-dimethylaniline with 1-methyl-1H-benzotriazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-3-(1H-benzotriazol-5-yl)urea: Lacks the methyl group on the benzotriazole ring.

    1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-4-yl)urea: Methyl group positioned differently on the benzotriazole ring.

    1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzimidazol-5-yl)urea: Benzimidazole ring instead of benzotriazole.

Uniqueness

1-(3,4-dimethylphenyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea is unique due to the specific positioning of the methyl group on the benzotriazole ring, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specialized applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(1-methylbenzotriazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10-4-5-12(8-11(10)2)17-16(22)18-13-6-7-15-14(9-13)19-20-21(15)3/h4-9H,1-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKUNKPKNGMEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(N=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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